

Application Note & Protocol: Determination of Penthiopyrad EC50 Values in Botrytis cinerea

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a devastating plant pathogen affecting a wide range of crops worldwide.[1] The control of this fungus heavily relies on the application of chemical fungicides. **Penthiopyrad** is a succinate dehydrogenase inhibitor (SDHI) fungicide that plays a crucial role in managing crop diseases by disrupting the fungal respiratory chain.[1][2] However, the emergence of fungicide resistance is a significant threat to its efficacy.[1][3] Monitoring the sensitivity of B. cinerea populations to **penthiopyrad** is essential for effective resistance management strategies. This document provides a detailed protocol for determining the half-maximal effective concentration (EC50) of **penthiopyrad** against B. cinerea using a mycelial growth inhibition assay. The EC50 value represents the concentration of a fungicide that inhibits 50% of the mycelial growth and is a key parameter for assessing fungicide sensitivity.

Penthiopyrad's mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain. This inhibition blocks the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death. Resistance to SDHI fungicides in B. cinerea has been associated with point mutations in the genes encoding the subunits of the SDH enzyme, particularly the sdhB gene.[1]

Experimental Protocol

Methodological & Application





This protocol details the in vitro determination of **penthiopyrad** EC50 values against B. cinerea isolates based on the inhibition of mycelial growth on fungicide-amended agar media.

- 1. Materials
- Botrytis cinerea isolates
- Penthiopyrad (analytical grade)
- Potato Dextrose Agar (PDA)[1][3]
- Dimethyl sulfoxide (DMSO)
- · Sterile distilled water
- Sterile petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator set to 24°C[1]
- · Micropipettes and sterile tips
- Spectrophotometer or plate reader (for optional spore germination assay)
- Hemocytometer (for optional spore germination assay)
- 2. Media and Reagent Preparation
- Potato Dextrose Agar (PDA): Prepare PDA according to the manufacturer's instructions.
 Sterilize by autoclaving at 121°C for 15 minutes. Allow the media to cool to approximately 50-55°C before adding the fungicide.
- Penthiopyrad Stock Solution (10 mg/mL): Dissolve 100 mg of penthiopyrad in 10 mL of DMSO. Store at -20°C.
- Fungicide Working Solutions: Prepare a series of working solutions by diluting the stock solution in sterile distilled water. These working solutions will be added to the PDA to achieve



the desired final concentrations.

3. Experimental Procedure

- Preparation of Fungicide-Amended Plates:
 - Dispense the appropriate volume of the **penthiopyrad** working solutions into sterile petri dishes to achieve a final concentration series. A recommended series for initial screening is 0 (control), 0.05, 0.1, 0.5, 1, 5, and 10 μg/mL.[1]
 - Pour approximately 20 mL of the cooled PDA into each petri dish containing the fungicide.
 Swirl gently to ensure even distribution.
 - The final concentration of the solvent (DMSO) in the agar should be kept constant across all plates (including the control) and should not exceed 1% (v/v) to avoid any inhibitory effects on fungal growth.
 - Allow the plates to solidify at room temperature.

Inoculation:

- Culture the B. cinerea isolates on PDA plates for 4-5 days at 24°C in the dark.[1]
- Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the
 B. cinerea culture.[1]
- Transfer one mycelial plug to the center of each fungicide-amended PDA plate, with the mycelial side facing down.[1]
- Each concentration should be tested in triplicate for each isolate.

Incubation:

- Incubate the inoculated plates at 24°C in the dark for 3 days.[1]
- Data Collection and Analysis:



- After the incubation period, measure two perpendicular diameters of the fungal colony on each plate.
- Calculate the average diameter for each replicate.
- Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
 - Inhibition (%) = [(dc dt) / dc] x 100
 - Where:
 - dc is the average diameter of the colony on the control plate.
 - dt is the average diameter of the colony on the treated plate.
- The EC50 value is determined by performing a probit analysis or by regressing the percentage of inhibition against the log10 of the fungicide concentration.

Data Presentation

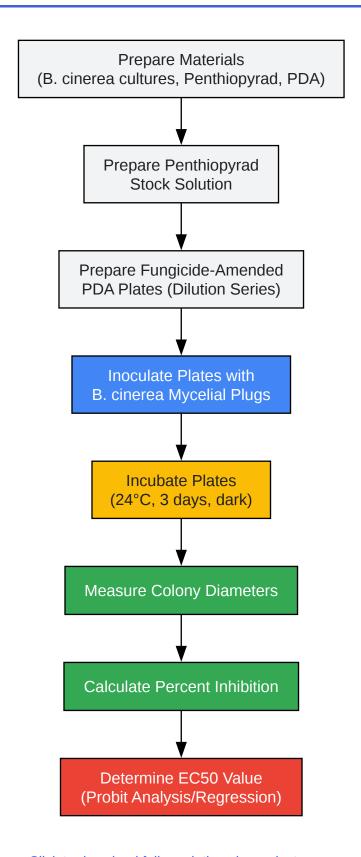
The following table provides an example of how to structure the collected data for determining the EC50 value of **penthiopyrad** against a single Botrytis cinerea isolate.



Penthiop yrad Concentr ation (µg/mL)	Log10 Concentr ation	Replicate 1 Colony Diameter (mm)	Replicate 2 Colony Diameter (mm)	Replicate 3 Colony Diameter (mm)	Average Colony Diameter (mm)	Percent Inhibition (%)
0 (Control)	-	65	67	66	66.0	0.0
0.05	-1.30	58	60	59	59.0	10.6
0.1	-1.00	52	54	53	53.0	19.7
0.5	-0.30	38	40	39	39.0	40.9
1	0.00	25	27	26	26.0	60.6
5	0.70	10	12	11	11.0	83.3
10	1.00	5	6	5	5.3	91.9

Visualizations

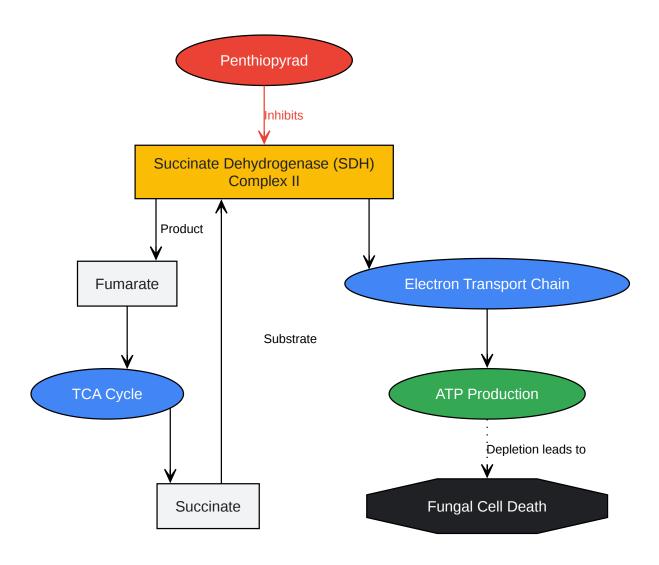




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Caption: Experimental workflow for determining **penthiopyrad** EC50 values.





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Caption: Mode of action of **penthiopyrad** in Botrytis cinerea.

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References

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